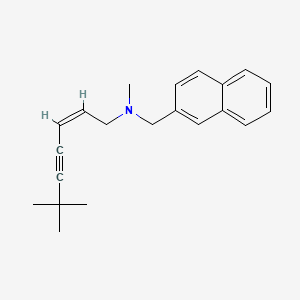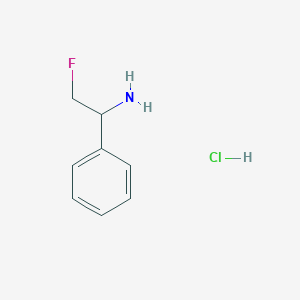
4-Bromo-2-(3-chloropropoxy)-1-methylbenzene
Vue d'ensemble
Description
4-Bromo-2-(3-chloropropoxy)-1-methylbenzene is a chemical compound with the molecular formula C9H9BrCl2O . It has an average mass of 283.977 Da and a mono-isotopic mass of 281.921387 Da .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(3-chloropropoxy)-1-methylbenzene consists of 9 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 chlorine atoms, and 1 oxygen atom . The exact arrangement of these atoms and their bonds form the unique structure of this compound.Applications De Recherche Scientifique
-
Synthesis of Therapeutic SGLT2 Inhibitors
- Application : The compound 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, which might be structurally similar to the compound you mentioned, is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors, which are used for diabetes therapy .
- Method : The preparation involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
-
Building Block for Synthesis
- Application : (3-Chloropropoxy)cyclohexane, a compound that might be related to the one you mentioned, is used as a building block for the synthesis of a variety of molecules.
- Method : Specific methods of application or experimental procedures are not provided in the source.
- Results : The outcomes of these syntheses would depend on the specific reactions and target molecules.
-
Synthesis of Promising SGLT2 Inhibitors
- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound structurally similar to the one you mentioned, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Method : The preparation involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
-
Synthesis of Polyfunctionalized Bicyclic Systems
- Application : 4-bromo-2-methoxyphenol, a compound that might be related to the one you mentioned, is used for the synthesis of polyfunctionalized bicyclic systems .
- Method : Specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these syntheses would depend on the specific reactions and target molecules .
-
Synthesis of Bosutinib Intermediate
- Application : 4-Bromo-2-methoxyphenol, a compound that might be related to the one you mentioned, is used for the synthesis of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, which is a key intermediate to Bosutinib . Bosutinib is an adenosine triphosphate (ATP)-competitive Bcr-Abl tyrosine-kinase inhibitor used in the treatment of cancer .
- Method : The synthesis involves several steps, including Friedel-Crafts reaction, alkylation, bromination, cyano substitution, and so on .
-
Synthesis of Polyfunctionalized Bicyclic Systems
- Application : 4-Bromo-2-methoxyphenol is used for the synthesis of polyfunctionalized bicyclic systems .
- Method : The synthesis involves the Diels–Alder reaction of 4-halogenated masked o-benzoquinones with electron-rich dienophiles .
- Results : The outcomes of these syntheses would depend on the specific reactions and target molecules .
Propriétés
IUPAC Name |
4-bromo-2-(3-chloropropoxy)-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-8-3-4-9(11)7-10(8)13-6-2-5-12/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCXAPUGIMXRHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(3-chloropropoxy)-1-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1447703.png)
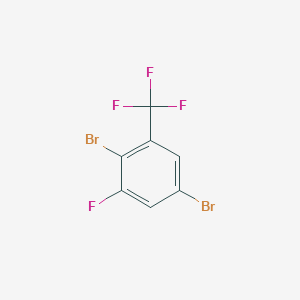
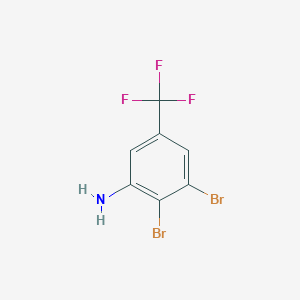

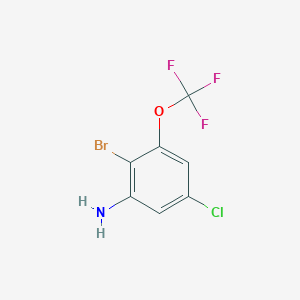
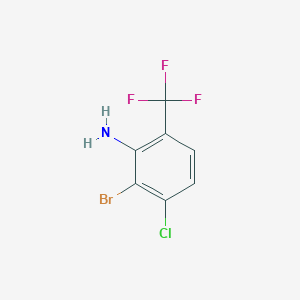
![3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447717.png)
![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447718.png)
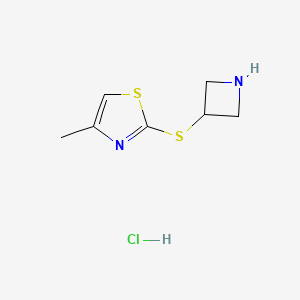

![8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1447721.png)
